molecular formula C12H26N2O4 B3056911 1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane CAS No. 75173-44-3

1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane

Cat. No.: B3056911
CAS No.: 75173-44-3
M. Wt: 262.35 g/mol
InChI Key: FQMZAUZTIHXHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a crown ether with the molecular formula C12H26N2O4. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is notable for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane can be synthesized through the reaction of ethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the crown ether ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product .

Mechanism of Action

Properties

IUPAC Name

1,4,7,10-tetraoxa-13,16-diazacyclooctadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O4/c1-2-14-4-6-16-8-10-18-12-11-17-9-7-15-5-3-13-1/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMZAUZTIHXHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOCCOCCOCCOCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443816
Record name 1,4,7,10-tetraoxa-13,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75173-44-3
Record name 1,4,7,10-tetraoxa-13,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane
Reactant of Route 2
Reactant of Route 2
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane
Reactant of Route 3
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane
Reactant of Route 4
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane
Reactant of Route 5
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane
Reactant of Route 6
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.